

Potential applications of "4-Chloro-2-isopropoxypyridine" in organic synthesis

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Compound of Interest

Compound Name: 4-Chloro-2-isopropoxypyridine

Cat. No.: B1428324

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An In-depth Technical Guide to the Synthetic Applications of **4-Chloro-2-isopropoxypyridine**

Abstract

4-Chloro-2-isopropoxypyridine is a strategically substituted heterocyclic compound that serves as a versatile building block in modern organic synthesis. Its unique electronic and steric profile, characterized by an electron-donating isopropoxy group at the C2 position and a reactive chloro leaving group at the C4 position, enables a wide range of regioselective transformations. This guide provides an in-depth exploration of its core applications, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into optimizing reaction conditions for the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Introduction: The Strategic Value of 4-Chloro-2-isopropoxypyridine

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively functionalize this ring system is therefore of paramount importance. **4-Chloro-2-isopropoxypyridine**, with the chemical formula $C_8H_{10}ClNO$, presents a compelling platform for synthetic chemists.

Property	Value
Molecular Formula	C ₈ H ₁₀ ClNO
Molecular Weight	171.62 g/mol
IUPAC Name	4-chloro-2-isopropoxy-pyridine
CAS Number	1801748-35-9

The key to its utility lies in the orthogonal reactivity of its substituents. The chlorine atom at the C4 position is an excellent leaving group, poised for displacement via cross-coupling or nucleophilic aromatic substitution (S_nAr). The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which significantly activates the C2 and C4 positions towards nucleophilic attack.^{[1][2]} This activation is crucial for facilitating reactions that would be sluggish on a corresponding benzene ring. Concurrently, the 2-isopropoxy group is a stable, moderately electron-donating ether that can modulate the electronic properties of the ring and provide steric influence, often remaining intact throughout synthetic sequences to become an integral part of the final target molecule.

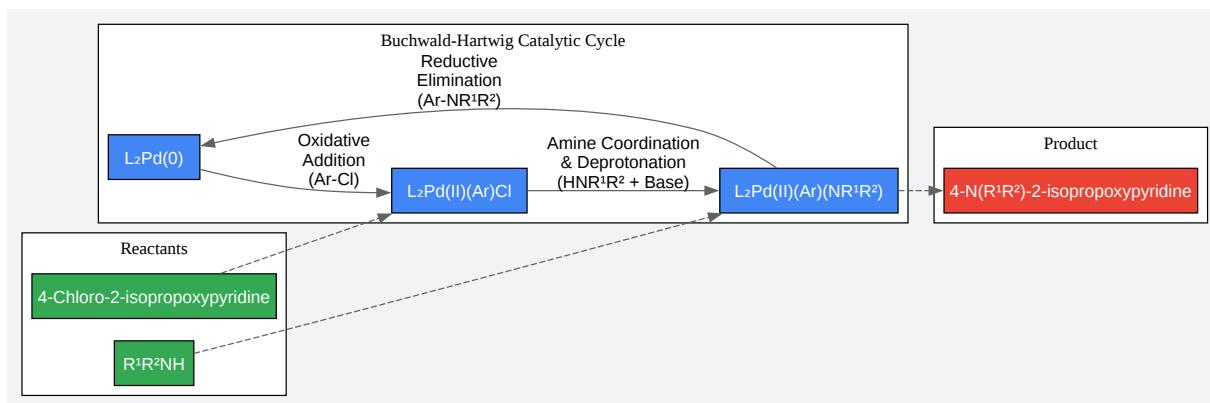
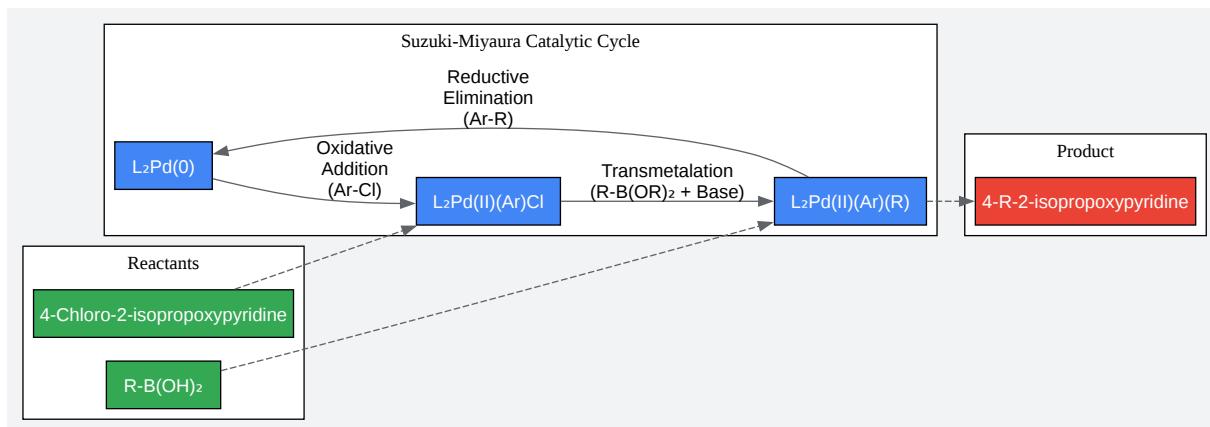
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

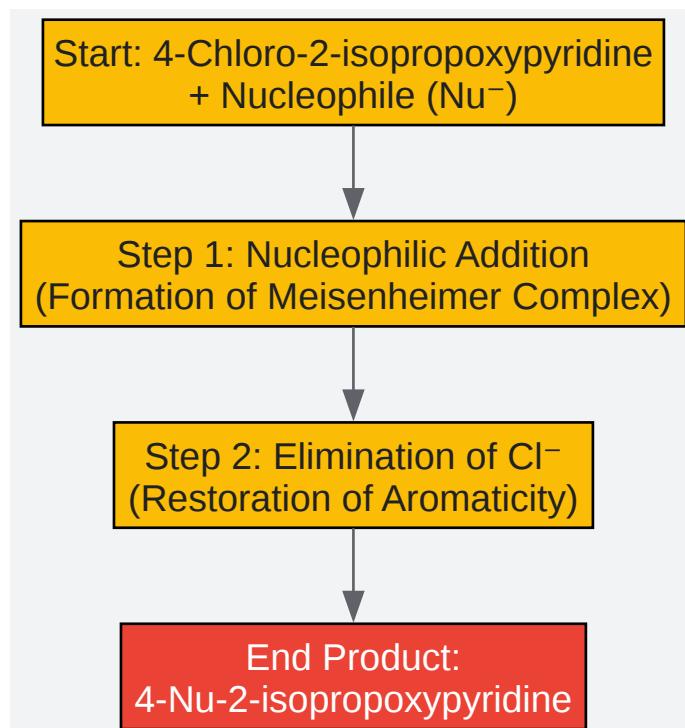
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and **4-Chloro-2-isopropoxypyridine** is an ideal substrate for these transformations. The primary challenge with chloro-heteroarenes is that the C-Cl bond is stronger than its C-Br and C-I counterparts, making the initial oxidative addition step—often the rate-limiting step—more difficult.^[3] Success hinges on the judicious selection of a highly active catalyst system, typically involving a palladium source and a specialized, bulky, electron-rich phosphine ligand.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for creating C(sp²)-C(sp²) bonds. For a substrate like **4-Chloro-2-isopropoxypyridine**, this allows for the direct installation of aryl, heteroaryl, or vinyl groups at the C4 position.

Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with a boronate complex (formed by the reaction of the organoboron reagent with a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.^{[4][5]} The choice of a bulky, electron-rich ligand (e.g., P(t-Bu)₃, XPhos) is critical; it accelerates both the oxidative addition to the less reactive C-Cl bond and the final reductive elimination step.^{[4][6]} A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.^[4]





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